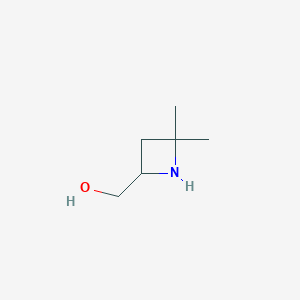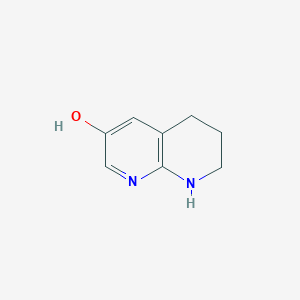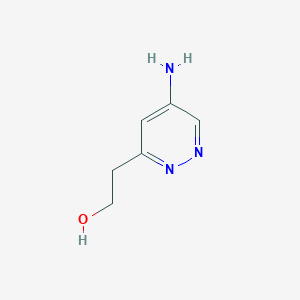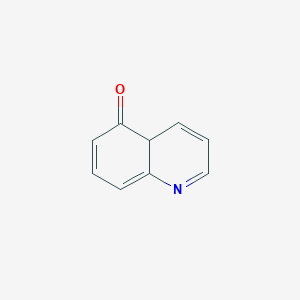
(4,4-Dimethylazetidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethylazetidin-2-yl)methanol is a heterocyclic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylazetidin-2-yl)methanol typically involves the reaction of 4,4-dimethylazetidine with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .
化学反応の分析
Types of Reactions
(4,4-Dimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
(4,4-Dimethylazetidin-2-yl)methanol has several applications in scientific research, including:
作用機序
The mechanism of action of (4,4-Dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Azetidinemethanol: Similar in structure but lacks the dimethyl substitution.
4-Methylazetidin-2-yl)methanol: Contains only one methyl group on the azetidine ring.
Azetidine-2-methanol: The parent compound without any methyl substitutions.
Uniqueness
(4,4-Dimethylazetidin-2-yl)methanol is unique due to the presence of two methyl groups on the azetidine ring, which can influence its chemical properties and reactivity. This structural feature can enhance its stability and make it a valuable intermediate in various synthetic applications .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
(4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-8)7-6/h5,7-8H,3-4H2,1-2H3 |
InChIキー |
WVVQMHVJPKHXKT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)


![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
